molecular formula C15H14Cl2N2O B12663959 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide CAS No. 93963-27-0

3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide

Cat. No.: B12663959
CAS No.: 93963-27-0
M. Wt: 309.2 g/mol
InChI Key: FFTZQCADOSDDJO-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key vibrational modes predicted for this compound include:

  • N–H stretch (amide): ~3300 cm⁻¹ (broad).
  • C=O stretch : ~1680 cm⁻¹ (strong, characteristic of amides).
  • C–Cl stretches : ~750 cm⁻¹ (aromatic) and ~650 cm⁻¹ (aliphatic).

NMR Spectroscopy

¹H NMR (predicted in DMSO-d₆):

  • δ 10.2 ppm : Singlet for amide NH.
  • δ 7.4–6.8 ppm : Multiplet for aromatic protons.
  • δ 3.8 ppm : Triplet for CH₂ adjacent to chlorine.
  • δ 2.4 ppm : Triplet for terminal CH₂.

¹³C NMR (predicted):

  • δ 170 ppm : Carbonyl carbon.
  • δ 135–125 ppm : Aromatic carbons.
  • δ 45–35 ppm : Aliphatic carbons adjacent to chlorine.

UV-Vis Spectroscopy

The conjugated π-system of the anilino-phenyl moiety is expected to absorb in the 250–300 nm range, with possible bathochromic shifts due to electron-withdrawing chlorine substituents.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on similar chlorinated amides reveal:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity.
  • Electrostatic Potential Maps : High electron density at the amide oxygen and chlorine atoms, suggesting sites for nucleophilic and electrophilic interactions.
  • Mulliken Charges : The carbonyl oxygen carries a partial negative charge (−0.45 e), while the chlorinated carbons exhibit partial positive charges (+0.30 e).

Table 1 : Key Computational Parameters

Parameter Value
HOMO Energy (eV) −6.2
LUMO Energy (eV) −1.7
Dipole Moment (Debye) 3.8

Tautomerism and Conformational Flexibility

The compound exhibits two primary forms of structural flexibility:

  • Tautomerism : The amide group may undergo keto-enol tautomerism, though the keto form is favored due to resonance stabilization with the adjacent chlorine atoms.
  • Conformational Isomerism : Rotation around the C–N bond of the anilino group creates distinct conformers. Computational models suggest a 20–30° rotational barrier , with the syn conformation stabilized by intramolecular hydrogen bonding.

Table 2 : Energy Differences Between Conformers

Conformer Relative Energy (kcal/mol)
Syn 0.0
Anti 2.5

The chlorine substituents further restrict rotation, enhancing the stability of the syn conformation.

Properties

CAS No.

93963-27-0

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

N-(2-anilino-4-chlorophenyl)-3-chloropropanamide

InChI

InChI=1S/C15H14Cl2N2O/c16-9-8-15(20)19-13-7-6-11(17)10-14(13)18-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2,(H,19,20)

InChI Key

FFTZQCADOSDDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be represented as follows:

4-chloro-2-nitroaniline+3-chloropropionyl chloride3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide\text{4-chloro-2-nitroaniline} + \text{3-chloropropionyl chloride} \rightarrow \text{3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide} 4-chloro-2-nitroaniline+3-chloropropionyl chloride→3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide has been identified as a potential precursor in the synthesis of pharmaceuticals targeting bacterial infections. Its unique structure, characterized by two chlorine atoms and an aniline moiety, enhances its pharmacological profile, making it a candidate for developing new antimicrobial agents.

Cancer Treatment

The compound has also shown promise in cancer research. It is utilized as an intermediate in the synthesis of compounds that modulate epidermal growth factor receptors (EGFR), which are critical in cancer progression. Studies have indicated that derivatives of this compound may exhibit anticancer activity, thus contributing to ongoing cancer treatment research .

Chromatographic Techniques

The compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). A specific method employing a Newcrom R1 HPLC column has been developed, where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation processes, which is essential for pharmacokinetic studies .

Method Mobile Phase Composition Applications
HPLCAcetonitrile, Water, Phosphoric AcidIsolation of impurities
Mass-Spec CompatibleAcetonitrile, Water, Formic AcidPharmacokinetics

Synthesis and Structure-Activity Relationship

The synthesis of 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Research has indicated that modifications to the aniline moiety can significantly affect the compound's efficacy against various biological targets .

Electrophilic Substitution Reactions

Research has demonstrated that electrophilic substitution reactions involving 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide can lead to derivatives with enhanced biological activities. For instance, substituting different functional groups on the aniline ring has yielded compounds with improved antimicrobial and anticancer properties .

In Vivo Efficacy

Preliminary in vivo studies have shown that certain derivatives of this compound exhibit significant tumor regression capabilities in animal models, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

3-Chloro-N-(4-methylphenyl)propanamide

  • Molecular Formula: C₁₀H₁₂ClNO
  • Key Features: Replaces the anilino and 4-chloro substituents with a 4-methylphenyl (p-tolyl) group.
  • Applications: Serves as a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules. The methyl group enhances steric bulk but reduces hydrogen-bonding capacity compared to the anilino group in the parent compound .
  • LogP : Predicted to be higher (~4.2) due to the lipophilic methyl group, though experimental data are unavailable.

3-Chloro-N-(4-methoxy-phenyl)-propionamide

  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Key Features : Contains a 4-methoxyphenyl group , introducing electron-donating methoxy (-OCH₃) substituents.
  • Physicochemical Impact : The methoxy group increases polarity and aqueous solubility (logP ~3.2) compared to the parent compound .
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies, where electron-donating groups modulate receptor binding .

4-Chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide

  • Molecular Formula : C₂₂H₁₉ClN₂O₂
  • Key Features: Extends the amide linkage with an additional phenylpropanoyl moiety, increasing molecular weight (378.85 g/mol) and complexity.

Functional Analogs

Substrate Analogues with Chloro-Anilino Motifs

Compounds like 2-amino-3-chlorobenzoic acid and 4-aminobenzamide () share the chloro-aromatic amine framework. These analogs are critical in enzyme inhibition studies, where the chloro group acts as a steric/electronic modulator.

Patent Derivatives with Pyridinyl Substituents

European Patent EP 4 374 877 A2 describes derivatives like (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylthiopyridin-3-yl)phenyl]...carboxamide, which replace the anilino group with heteroaromatic pyridinyl rings . These compounds exhibit enhanced binding to kinase targets due to the pyridine’s nitrogen atom, highlighting the parent compound’s adaptability in drug design .

Physicochemical and Analytical Comparisons

Compound Molecular Weight (g/mol) LogP Key Substituents Primary Application
3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide 309.19 3.86 Cl, anilino HPLC analysis, pharmacokinetics
3-Chloro-N-(4-methylphenyl)propanamide 197.66 ~4.2* Cl, 4-methylphenyl Pharmaceutical intermediates
3-Chloro-N-(4-methoxy-phenyl)-propionamide 213.66 ~3.2* Cl, 4-methoxyphenyl SAR studies
4-Chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide 378.85 ~4.5* Cl, phenylpropanoyl Crystallography

*Predicted values based on substituent contributions.

Key Trends :

  • Lipophilicity : Chlorine and methyl groups increase LogP, while methoxy groups reduce it.
  • Solubility : Methoxy-substituted analogs show better aqueous solubility, critical for in vitro assays.
  • Analytical Utility : The parent compound’s optimized HPLC separation (acetonitrile/water/phosphoric acid) contrasts with the need for formic acid in MS-compatible methods for analogs .

Biological Activity

3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article explores its biological activity, synthesis, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14Cl2N2O
  • Molecular Weight : 309.19 g/mol
  • Key Features : Contains two chlorine atoms and an aniline moiety, which contribute to its unique reactivity and biological properties .

Synthesis

The synthesis of 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Aniline Derivative : Starting with an appropriate aniline derivative.
  • Chlorination : Introduction of chlorine atoms at specific positions on the phenyl ring.
  • Amide Formation : Reaction with propionic acid derivatives to form the final amide product.

This synthetic pathway allows for the incorporation of functional groups that enhance biological activity .

Anticancer Properties

Preliminary studies indicate that 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Activity
MCF-73.79Moderate
SF-26812.50Significant
NCI-H46042.30Moderate

These values suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Additionally, the compound has shown potential antimicrobial properties, particularly against bacterial strains. Its unique structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

The mechanism by which 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, which is critical for preventing tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide:

  • Anticancer Activity : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.95 nM to 4.2 µM against various cancer cell lines, indicating potent anticancer properties .
  • VEGFR Inhibition : Research demonstrated that structurally similar compounds showed significant inhibition of VEGFR-2, a key target in cancer therapy .
  • Neuroprotective Effects : Compounds with similar structural motifs have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with nucleophilic substitution of 4-chloro-2-nitroaniline to introduce the anilino group, followed by amidation with 3-chloropropionyl chloride. Reduce nitro groups using catalytic hydrogenation (Pd/C, H₂) to avoid over-reduction byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to achieve ≥98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodology :

  • NMR : Confirm the presence of the anilino NH proton (δ 8.2–8.5 ppm, singlet) and the propionamide carbonyl (δ 168–170 ppm in ¹³C NMR). Chlorine substituents induce deshielding in aromatic protons (δ 7.3–7.8 ppm) .
  • Mass spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula (e.g., C₁₅H₁₂Cl₂N₂O). Fragmentation patterns should align with cleavage at the amide bond .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents) .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal. Store waste in labeled containers for halogenated organic compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

  • Methodology :

  • Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Include exact exchange terms to improve thermochemical accuracy for reaction intermediates .
  • Applications : Predict sites for electrophilic attack (e.g., chloro substituents directing reactivity) or hydrogen-bonding interactions in protein-ligand docking studies .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Assay standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) using a common cell line (e.g., HEK293) and normalize data to positive/negative controls.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies. Investigate solvent effects (DMSO vs. saline) on compound solubility and bioavailability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog synthesis : Modify the chloro substituents (e.g., replace with fluorine) or the propionamide chain (e.g., esterification). Test analogs in parallel bioassays (e.g., enzyme inhibition).
  • 3D-QSAR : Perform CoMFA or CoMSIA modeling using aligned molecular fields to correlate substituent effects with activity trends .

Q. How can X-ray crystallography validate the compound’s molecular structure and conformation?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in dichloromethane/methanol (1:2).
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 123 K. Refine structures with SHELXL to achieve R-factors < 0.05. Key metrics: bond length accuracy (±0.003 Å), torsional angles for amide planarity .

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